molecular formula C12H7Cl2FO B6374643 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% CAS No. 1261894-10-3

5-(3,4-Dichlorophenyl)-3-fluorophenol, 95%

Cat. No.: B6374643
CAS No.: 1261894-10-3
M. Wt: 257.08 g/mol
InChI Key: HCKAYSNSSCIVTA-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% (5-DCPF-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the phenol group of compounds, and has been studied for its potential to act as an intermediate in the synthesis of other compounds, as well as its potential to be used as a starting material for a variety of biochemical and physiological experiments. In

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% has been studied for its potential to be used as an intermediate in the synthesis of other compounds. It has also been studied for its potential to be used as a starting material for a variety of biochemical and physiological experiments. In particular, it has been studied for its potential to be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential to be used as a reagent in the synthesis of various polymers and other materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is not fully understood, but it is thought to involve a reaction between the 3,4-dichlorophenol and fluorobenzene groups. This reaction is thought to result in the formation of a phenol group, which then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% are not well understood. However, studies have suggested that it may have some anti-inflammatory and anti-oxidant properties. It has also been suggested that it may have an inhibitory effect on the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in laboratory experiments is that it is a relatively inexpensive starting material. Additionally, it is relatively easy to synthesize, and it is generally easy to purify the final product. However, there are some limitations to using 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in laboratory experiments. For example, it is not particularly stable, and it is not very soluble in many solvents. Additionally, it is not particularly selective in its reactivity, which can lead to the formation of unwanted side products.

Future Directions

There are a number of potential future directions for the use of 5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in scientific research. These include further studies into its potential to be used as an intermediate in the synthesis of other compounds, as well as its potential to be used as a starting material for a variety of biochemical and physiological experiments. Additionally, further studies into its potential to be used as a reagent in the synthesis of various polymers and other materials could be conducted. Finally, further studies into its biochemical and physiological effects could be conducted, in order to gain a better understanding of its potential therapeutic applications.

Synthesis Methods

5-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is typically synthesized through a reaction between 3,4-dichlorophenol and fluorobenzene. This reaction is typically conducted in a solvent, such as ethanol or isopropanol, and catalyzed by a base, such as sodium hydroxide. The product is then purified by recrystallization, and the final product is typically 95% pure.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKAYSNSSCIVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684450
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-10-3
Record name 3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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